(4-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned seems to contain an ethoxy group, a methoxy group, a benzyl group, and a piperidinyl group, indicating that it’s a complex organic compound with potential bioactive properties .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each introducing a new functional group or building block to the molecule. Common techniques include substitution reactions, addition reactions, and condensation reactions .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information on the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. For example, ether groups (such as the ethoxy and methoxy groups in your compound) are generally quite stable, but can be cleaved by strong acids. The benzyl group might participate in electrophilic aromatic substitution reactions, and the piperidinyl group (a type of secondary amine) can act as a nucleophile or base .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and acidity/basicity can be predicted based on the compound’s molecular structure. For example, the presence of polar ether and amine groups in your compound suggests that it might be somewhat soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-4-29-25-13-9-22(10-14-25)18-26(2)19-23-6-5-16-27(20-23)17-15-21-7-11-24(28-3)12-8-21/h7-14,23H,4-6,15-20H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCUIUSMMQNNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)CC2CCCN(C2)CCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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